molecular formula C21H21FN2O2 B2892006 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one CAS No. 877781-98-1

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one

Cat. No.: B2892006
CAS No.: 877781-98-1
M. Wt: 352.409
InChI Key: XXFZWKRWEKBLNI-UHFFFAOYSA-N
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Description

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a chromen-2-one scaffold. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Current inhibitors of ENTs are mostly ENT1-selective .

Mode of Action

This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . The compound interacts with its targets and results in the inhibition of ENTs . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .

Biochemical Pathways

The compound affects the biochemical pathways involving ENTs. ENTs are involved in the transport of nucleosides across the cell membrane, which is crucial for nucleotide synthesis and the regulation of adenosine function . By inhibiting ENTs, this compound can potentially disrupt these pathways and their downstream effects .

Pharmacokinetics

It is known that piperazine, a structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

The compound’s action results in the reduced uptake of uridine in ENT1 and ENT2 without affecting Km . Therefore, it is an irreversible and non-competitive inhibitor .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the activity of ENTs, which are the targets of this compound, is increased in an acidic environment . Therefore, the pH of the environment could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one typically involves a multi-step process. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the piperazine moiety and the fluorophenyl group. The key steps include:

    Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions where a piperazine derivative reacts with a suitable leaving group on the chromen-2-one core.

    Introduction of the fluorophenyl group: This can be accomplished through various methods, including direct fluorination or the use of fluorinated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a lead compound in drug discovery for various diseases.

    Pharmacology: Researchers investigate its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action and potential therapeutic effects.

    Biology: The compound is used in studies to explore its effects on cellular processes and its potential as a tool for probing biological pathways.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one lies in its specific combination of the chromen-2-one core with the fluorophenyl-piperazine moiety. This unique structure imparts distinct pharmacological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c1-15-2-7-19-16(13-21(25)26-20(19)12-15)14-23-8-10-24(11-9-23)18-5-3-17(22)4-6-18/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFZWKRWEKBLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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